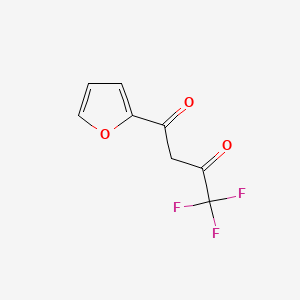

2-Furoyltrifluoroacetone

描述

属性

IUPAC Name |

4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLPCALGCHDBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059811 | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-90-9 | |

| Record name | 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furoyltrifluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Furoyltrifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Furoyltrifluoroacetone (FTFA), a versatile fluorinated β-diketone. It covers its chemical and physical properties, a detailed synthesis protocol, and explores its potential applications in drug discovery and materials science, with a focus on its plausible role in modulating cellular signaling pathways.

Core Properties of this compound

This compound, also known as 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione, is a chemical compound with the molecular formula C₈H₅F₃O₃.[1][2][3] It belongs to the class of β-diketones, which are characterized by two carbonyl groups separated by a methylene group. The presence of a furan ring and a trifluoromethyl group imparts unique chemical and physical properties to the molecule, making it a valuable building block in various synthetic applications.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 326-90-9 | [1][2][3] |

| Molecular Formula | C₈H₅F₃O₃ | [1][2][3] |

| Molecular Weight | 206.12 g/mol | [1][4] |

| Appearance | Clear yellow liquid or white to yellow-orange powder/lump | [5] |

| Melting Point | 19-22 °C | [2][4][5] |

| Boiling Point | 203 °C at 760 mmHg | [2][4] |

| Density | 1.391 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.528 | [2] |

| Purity | ≥98% | [4][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectroscopy | Data Highlights | Source(s) |

| ¹H NMR | Spectra available, characteristic peaks for furan and methylene protons. | [6] |

| ¹³C NMR | Spectra available, showing peaks for carbonyl, furan, and trifluoromethyl carbons. | [7][8] |

| Infrared (IR) | Spectra available, indicating the presence of C=O and C-F stretching vibrations. | [1][2] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for molecular weight confirmation. | [2][3] |

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of FTFA, 2-acetylfuran is reacted with ethyl trifluoroacetate.

Experimental Protocol: Claisen Condensation

This protocol outlines the synthesis of this compound from 2-acetylfuran and ethyl trifluoroacetate using lithium bis(trimethylsilyl)amide (LiHMDS) as the base.

Materials:

-

2-Acetylfuran

-

Ethyl trifluoroacetate

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1.0 M)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a 500 mL three-necked flask, add 20.0 g (181.6 mmol) of 2-acetylfuran, 50 mL of anhydrous THF, and 24 mL of ethyl trifluoroacetate.

-

Cool the mixture to 0-3 °C in an ice-water bath.

-

Slowly add 200 mL of a 1.0 M LiHMDS solution in THF dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the THF from the reaction mixture by concentration under reduced pressure using a rotary evaporator.

-

Transfer the residue to a separatory funnel and extract with a solution of ethyl acetate and 1.0 M hydrochloric acid.

-

Separate the organic phase, wash it with saturated brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the final product, 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione.

Synthesis Workflow Diagram

Potential Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural features and the activities of related compounds suggest plausible mechanisms of action, particularly in the context of cancer research and drug development.

Enzyme Inhibition: A Plausible Mechanism

β-Diketones, especially those containing fluorine atoms, are known to be effective enzyme inhibitors. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes.

A structurally similar compound, a 2-furoyl piperazine amide, has been identified as a selective inhibitor of the serine hydrolase LYPLA1 (Lysophospholipase 1). LYPLA1 is involved in the metabolism of lysophospholipids, which are bioactive signaling molecules. By inhibiting LYPLA1, this compound could potentially disrupt lysophospholipid signaling, which is implicated in various cellular processes, including cell proliferation, migration, and survival.

Hypothetical Signaling Pathway: Modulation of Lysophospholipid Signaling

Based on the inhibitory activity of a similar compound on LYPLA1, a hypothetical signaling pathway for this compound can be proposed. Inhibition of LYPLA1 would lead to an accumulation of its substrate, lysophosphatidylcholine (LPC). Elevated levels of LPC can have various downstream effects, including the activation of G-protein coupled receptors (GPCRs) and the modulation of intracellular signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Fluorinated compounds have been shown to induce apoptosis through various mechanisms, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.[9][10][11] The cytotoxic activity of this compound against human tumor cells has been noted, suggesting that it may also trigger apoptotic pathways.[2] Further research is warranted to elucidate the specific molecular targets of FTFA in the apoptotic machinery.

Experimental Protocols for Biological Evaluation

To investigate the biological activities of this compound, a series of in vitro assays can be employed.

Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme, such as a serine hydrolase.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of the this compound dilutions to the wells. Include a control with solvent only.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Apoptosis Assay Protocol (Annexin V/PI Staining)

This protocol describes a common method to detect apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

General Experimental Workflow Diagram

Applications and Future Directions

This compound is a valuable molecule with diverse applications.

-

Drug Discovery: Its potential as an enzyme inhibitor and apoptosis inducer makes it an interesting scaffold for the development of novel anticancer and anti-inflammatory agents.[4]

-

Materials Science: As a ligand, it is used in the synthesis of luminescent lanthanide complexes for applications in organic light-emitting diodes (OLEDs) and displays.[4]

-

Organic Synthesis: The β-diketone moiety serves as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important pharmacophores.[4]

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs for specific therapeutic applications. Further investigation into its coordination chemistry could also unveil novel materials with enhanced photophysical properties.

References

- 1. 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione | C8H5F3O3 | CID 67594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione [webbook.nist.gov]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. ossila.com [ossila.com]

- 5. This compound | 326-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4,4,4-TRIFLUORO-1-(2-FURYL)-1,3-BUTANEDIONE(326-90-9) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro | MDPI [mdpi.com]

An In-depth Technical Guide to the Chemical Structure of 2-Furoyltrifluoroacetone

Introduction

2-Furoyltrifluoroacetone (FTFA), systematically known as 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, is a fluorinated β-diketone that serves as a crucial building block in various scientific domains.[1] Its unique structure, featuring a furan ring, a flexible diketone linker, and an electron-withdrawing trifluoromethyl group, imparts a range of valuable chemical properties. This guide provides a comprehensive technical overview of the chemical structure of FTFA, its physicochemical properties, key structural dynamics, and its applications, particularly for professionals in research, materials science, and drug development. FTFA is utilized as a ligand in the synthesis of luminescent lanthanide complexes for OLEDs and as a precursor for heterocyclic compounds with potential as active pharmaceutical ingredients (APIs).[1]

Chemical Structure and Identification

The molecular framework of this compound is characterized by a butane-1,3-dione backbone. One terminus is substituted with a furan-2-yl group, while the other is capped by a trifluoromethyl group. This asymmetric substitution is fundamental to its reactivity and chelating properties.

| Identifier | Value |

| IUPAC Name | 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione[][3] |

| Common Synonyms | This compound (FTFA), 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione[1][] |

| CAS Number | 326-90-9[1][] |

| Molecular Formula | C₈H₅F₃O₃[1][] |

| SMILES String | C1=COC(=C1)C(=O)CC(=O)C(F)(F)F[3] |

| InChI Key | OWLPCALGCHDBCN-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of FTFA are well-documented, reflecting its fluorinated nature and potential for intermolecular interactions. The compound typically appears as a clear yellow liquid or a low-melting solid, contingent on purity and ambient temperature.[]

| Property | Value |

| Molecular Weight | 206.12 g/mol [1][][3] |

| Appearance | Clear yellow liquid or White/Yellow to Orange powder/lump[] |

| Melting Point | 19-22 °C[1] |

| Boiling Point | 203 °C (at 760 mmHg); 84 °C (at 10 mmHg)[1] |

| Density | 1.391 g/mL (at 25 °C)[1] |

| Refractive Index | n20/D 1.528 |

Key Structural Feature: Keto-Enol Tautomerism

A defining characteristic of β-diketones, including FTFA, is their existence as an equilibrium mixture of keto and enol tautomers.[4][5] The enol form is stabilized through the formation of a conjugated system and a six-membered quasi-aromatic ring via intramolecular hydrogen bonding. The potent electron-withdrawing effect of the trifluoromethyl group increases the acidity of the adjacent methylene protons, generally favoring the enol form. This equilibrium is dynamic and can be catalyzed by both acids and bases.[5][6]

Experimental Protocols: Synthesis and Characterization

FTFA is commonly synthesized via a Claisen condensation reaction. This involves the base-catalyzed reaction between an ester (ethyl trifluoroacetate) and a ketone (2-acetylfuran). The base, typically a strong alkoxide like sodium ethoxide, deprotonates the α-carbon of the ketone, which then acts as a nucleophile.

Protocol:

-

Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon).

-

Reaction Initiation: Anhydrous solvent (e.g., diethyl ether or THF) is added to the flask, followed by a strong base such as sodium ethoxide.

-

Addition of Reagents: A solution of 2-acetylfuran (1.0 eq) and ethyl trifluoroacetate (1.1 eq) in the anhydrous solvent is added dropwise to the stirred base suspension at 0 °C.

-

Reaction: The mixture is allowed to warm to room temperature and then refluxed for several hours until TLC analysis indicates the consumption of the starting materials.

-

Workup: The reaction is cooled in an ice bath and quenched by the slow addition of dilute acid (e.g., 1M HCl) to neutralize the mixture.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and assess the keto-enol tautomer ratio.

-

Protocol: A sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals:

-

Keto form: A singlet around 4.0 ppm for the -CH₂- protons.

-

Enol form: A singlet around 6.0-6.5 ppm for the vinyl proton (-CH=) and a broad singlet at >10 ppm for the enolic hydroxyl proton (-OH).[7]

-

Furan ring: Multiplets in the aromatic region (6.5-8.0 ppm).

-

-

Expected ¹⁹F NMR Signals: A singlet around -77 to -79 ppm (relative to CFCl₃) for the -CF₃ group.[8][9]

Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Protocol: A thin film of the liquid sample is placed between two NaCl or KBr plates, or analyzed using an ATR-FTIR spectrometer.

-

Expected Absorption Bands:

-

~3100 cm⁻¹ (broad): O-H stretch of the enol form.

-

~1700 cm⁻¹: C=O stretch of the keto form.

-

~1600-1640 cm⁻¹: C=O and C=C stretching vibrations of the conjugated enol form and furan ring.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Protocol: The sample is introduced into a mass spectrometer, often via a Gas Chromatography (GC) inlet with an Electron Ionization (EI) source.

-

Expected Results:

Applications in Drug Development and Materials Science

The bifunctional nature of FTFA makes it a valuable precursor in synthetic chemistry. The 1,3-diketone moiety readily reacts with binucleophilic reagents to form various heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[1] For instance, reaction with hydrazine yields pyrazoles, while reaction with hydroxylamine produces isoxazoles, both of which are investigated for anti-inflammatory and anticancer properties.[1]

References

- 1. ossila.com [ossila.com]

- 3. 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione | C8H5F3O3 | CID 67594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. biophysics.org [biophysics.org]

- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. imreblank.ch [imreblank.ch]

An In-depth Technical Guide to the Synthesis of 2-Furoyltrifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyltrifluoroacetone, chemically known as 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, is a versatile β-diketone that serves as a crucial building block in various fields of chemical and pharmaceutical research. Its unique structural features, combining a furan ring with a trifluoromethyl group, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including pyrazoles and isoxazoles, which are investigated as potential anticancer and anti-inflammatory agents.[1] Furthermore, this compound is utilized as a ligand in the formation of luminescent lanthanide complexes with applications in organic light-emitting diodes (OLEDs). This guide provides a detailed overview of the primary synthesis methods for this compound, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthesis Methodology: The Claisen Condensation

The principal synthetic route to this compound is the Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone. In this specific synthesis, 2-acetylfuran reacts with an ethyl trifluoroacetate to yield the desired product. The choice of base is critical and influences the reaction conditions and outcomes. Two primary methods are detailed below, utilizing either a lithium-based amide or a sodium alkoxide/hydride.

Method 1: Synthesis using Lithium Bis(trimethylsilyl)amide (LiHMDS)

This method employs a strong, non-nucleophilic base, LiHMDS, to facilitate the condensation.

Reaction Scheme:

Figure 1. Claisen condensation with LiHMDS.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione is as follows:

-

Reaction Setup: To a 500 mL three-necked flask, add 20.0 g (181.6 mmol) of 2-acetylfuran, 50 mL of tetrahydrofuran (THF), and 24 mL of ethyl trifluoroacetate.

-

Cooling: Cool the mixed solution to 0-3 °C in an ice-water bath.

-

Addition of Base: Slowly add 200 mL of a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) dropwise to the cooled mixture.

-

Reaction: After the addition is complete, allow the reaction system to naturally warm to room temperature and stir overnight.

-

Workup:

-

Remove the THF by concentration under reduced pressure using a rotary evaporator.

-

Transfer the residue to a separatory funnel and extract with a solution of ethyl acetate and 1.0 M hydrochloric acid.

-

Separate the organic phase, wash it with saturated saline solution, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase again under reduced pressure to obtain the crude product.[2]

-

Quantitative Data:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2-Acetylfuran | 110.11 | 20.0 g | 181.6 |

| Ethyl trifluoroacetate | 142.08 | 24 mL | - |

| LiHMDS (1.0 M solution) | 167.33 | 200 mL | 200 |

Table 1. Reactants and reagents for LiHMDS method.

The initial procedure reports a crude yield of 32.5 g, which is noted as over 100%, indicating the presence of residual solvent or impurities.[2] This highlights the critical need for a subsequent purification step.

Method 2: Synthesis using Sodium Ethoxide or Sodium Hydride

An alternative and more traditional approach to the Claisen condensation utilizes sodium ethoxide or sodium hydride as the base. While a specific detailed protocol for this compound was not found in the immediate search results, the following is a generalized protocol based on similar reactions.

Reaction Scheme:

Figure 2. Claisen condensation with NaOEt or NaH.

General Experimental Protocol (based on analogous reactions):

-

Preparation of Sodium Ethoxide (if not commercially sourced): In a flame-dried flask under an inert atmosphere, dissolve clean sodium metal in absolute ethanol.

-

Reaction Setup: To a stirred solution or suspension of sodium ethoxide (or sodium hydride) in a suitable aprotic solvent (e.g., diethyl ether, THF, or toluene), add a mixture of 2-acetylfuran and ethyl trifluoroacetate dropwise at a controlled temperature (often 0 °C to room temperature).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Workup:

-

Cool the reaction mixture in an ice bath and carefully quench by adding dilute acid (e.g., hydrochloric acid or sulfuric acid) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Quantitative Data (Illustrative):

| Reactant/Reagent | Molar Ratio (relative to 2-acetylfuran) |

| 2-Acetylfuran | 1.0 |

| Ethyl trifluoroacetate | 1.1 - 1.5 |

| Sodium Ethoxide/Hydride | 1.1 - 1.5 |

Table 2. Typical molar ratios for sodium alkoxide/hydride method.

Purification of this compound

The crude product obtained from the synthesis is typically a brown semi-solid or oil and requires purification to obtain the desired high-purity material.[2] The choice of purification method depends on the physical state and impurities present.

Distillation

Given that this compound is a liquid at room temperature or has a low melting point, vacuum distillation is a viable purification method.

Experimental Protocol for Vacuum Distillation:

-

Setup: Assemble a vacuum distillation apparatus. It is crucial to ensure all glassware is dry.

-

Procedure:

-

Place the crude product in the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound under the specific vacuum pressure. The literature boiling point is 203 °C at atmospheric pressure.[3]

-

Recrystallization

If the crude product is a solid or can be induced to crystallize, recrystallization is an effective purification technique.

General Experimental Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system, such as a mixture of a good solvent and a poor solvent (e.g., ethanol/water or hexanes/ethyl acetate), may also be effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If colored impurities are present, they can be removed by treating the hot solution with activated charcoal and then hot-filtering the mixture.

-

Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Logical Workflow for Synthesis and Purification

The overall process for obtaining pure this compound can be summarized in the following workflow:

Figure 3. Synthesis and purification workflow.

Conclusion

The synthesis of this compound is reliably achieved through the Claisen condensation of 2-acetylfuran and ethyl trifluoroacetate. The choice of a strong base, such as LiHMDS or sodium ethoxide, is crucial for the success of the reaction. While the initial synthesis yields a crude product, subsequent purification by vacuum distillation or recrystallization is essential to obtain a high-purity compound suitable for its diverse applications in materials science and drug discovery. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis of this important fluorinated building block.

References

Spectroscopic Profile of 2-Furoyltrifluoroacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Furoyltrifluoroacetone (FTFA), a versatile β-diketone with applications in chemical synthesis and analysis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering insights into its molecular structure and keto-enol tautomerism. Detailed experimental protocols and data visualizations are included to support research and development activities.

Introduction

This compound (CAS 326-90-9), systematically named 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, is a fluorinated β-diketone. Its structure, featuring a furan ring, a trifluoromethyl group, and a diketone moiety, imparts unique chemical properties, making it a valuable ligand in coordination chemistry and a precursor in the synthesis of various heterocyclic compounds. Understanding its spectroscopic characteristics is fundamental for its application and for quality control.

A key feature of this compound, like other β-diketones, is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is sensitive to the solvent environment and influences the observed spectroscopic data, particularly in NMR.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for this compound. Due to the compound's tautomeric nature, spectral assignments may correspond to the keto, enol, or a time-averaged representation of these forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and studying its tautomeric equilibrium.

The proton NMR spectrum of this compound is characterized by signals from the furan ring protons and the methylene or methine proton of the diketone backbone, depending on the tautomeric form. The presence of both keto and enol forms in solution can lead to distinct sets of signals. The enol form is often stabilized by intramolecular hydrogen bonding.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tautomeric Form) |

| ~6.4 | s | CH (enol) |

| ~6.6 | dd | H-4 (furan) |

| ~7.3 | d | H-3 (furan) |

| ~7.7 | d | H-5 (furan) |

| ~14.5 | br s | OH (enol) |

| Keto form signals are generally less abundant and may not be readily observed. |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbons are particularly indicative of the keto-enol tautomerism.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment (Tautomeric Form) |

| ~92.0 | CH (enol) |

| ~113.0 | C-4 (furan) |

| ~117.0 (q, ¹JCF ≈ 290 Hz) | CF₃ |

| ~120.0 | C-3 (furan) |

| ~147.0 | C-5 (furan) |

| ~149.0 | C-2 (furan) |

| ~160.0 (q, ²JCF ≈ 35 Hz) | C=O (enol, adjacent to CF₃) |

| ~178.0 | C=O (enol, adjacent to furan) |

Note: Data corresponds predominantly to the enol form. The quartet multiplicity of the CF₃ and adjacent carbonyl carbon is due to coupling with the three fluorine atoms.

Fluorine-19 NMR is highly sensitive to the electronic environment of the fluorine atoms. For this compound, a single signal corresponding to the CF₃ group is expected. The chemical shift can provide insights into the tautomeric equilibrium.

Table 3: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ -76 | CF₃ (enol form) |

Note: The chemical shift is referenced to CFCl₃. The exact value can be influenced by the solvent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the carbonyl groups and the carbon-carbon double bond of the enol form, as well as vibrations associated with the furan ring and the C-F bonds. The broadness and position of the carbonyl and hydroxyl bands can indicate the presence of the enol tautomer and intramolecular hydrogen bonding.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (furan ring) |

| ~1600 - 1640 | Strong | C=O and C=C stretching (enol form) |

| ~1550 | Strong | Furan ring stretching |

| ~1100 - 1300 | Strong | C-F stretching |

Note: The diketo form would show two distinct C=O stretching bands at higher wavenumbers (typically 1700-1750 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The exact position and intensity of these bands are solvent-dependent. While specific data for the pure compound is scarce in the literature, β-diketones typically exhibit strong absorption in the UV region. For instance, a study on a Zn(II) complex of this compound showed absorption maxima that are influenced by the metal coordination.[1]

Table 5: Expected UV-Vis Absorption for this compound

| Wavelength (λmax) nm | Solvent | Assignment |

| ~250 - 350 | Methanol/Ethanol | π → π* |

Note: This is an estimated range based on the structure and data from related compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition :

-

Tune the probe to the ¹⁹F frequency.

-

Set the spectral width to encompass the expected chemical shift of the CF₃ group (e.g., -60 to -90 ppm).

-

Use a standard pulse sequence.

-

-

Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

IR Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid at room temperature, a drop can be placed between two KBr or NaCl plates.

-

ATR : Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a cuvette with the pure solvent to serve as a blank.

-

Fill a matched cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum.

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the keto-enol tautomerism of this compound and a general workflow for its spectroscopic analysis.

Caption: Keto-enol tautomerism of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 2-Furoyltrifluoroacetone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Furoyltrifluoroacetone. While specific quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, this document outlines the core chemical principles governing its solubility. Furthermore, it offers detailed experimental protocols for researchers to accurately determine these values. This guide is intended to be a practical resource for professionals in chemical synthesis, materials science, and drug discovery who utilize this compound in their work.

Introduction to this compound

This compound, with the chemical formula C₈H₅F₃O₃, is a β-diketone derivative featuring a furan ring and a trifluoromethyl group.[1] This structure imparts unique properties that make it a valuable ligand for the synthesis of luminescent lanthanide complexes used in OLEDs and displays.[1] It also serves as a versatile precursor for various heterocyclic compounds, such as pyrazoles and isoxazoles, which are investigated as active pharmaceutical ingredients (APIs).[1] Understanding its solubility is critical for designing synthetic routes, developing purification methods, and formulating products.

Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[2][3][4] The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.

Key Structural Features of this compound Influencing Solubility:

-

β-Diketone Moiety: This functional group can exist in keto-enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding and is more prevalent in nonpolar solvents. This tautomerism can influence the compound's interaction with different solvent types.

-

Trifluoromethyl Group (-CF₃): The high electronegativity of fluorine atoms makes this group a strong electron-withdrawing moiety, which can increase the acidity of the enolic proton and affect intermolecular interactions. The presence of fluorine can also increase the solubility of metal complexes derived from the ligand.[5]

-

Furan Ring: This aromatic heterocycle contributes to the overall molecular structure and can engage in π-π stacking interactions.

Generally, organic compounds with one polar functional group for every 6-7 carbon atoms are considered to have "average" solubility in a range of organic solvents.[2] Given its structure, this compound is expected to be soluble in many common organic solvents, particularly polar aprotic and some polar protic solvents. Its solubility in non-polar solvents may be more limited.

Qualitative Solubility Assessment

While quantitative data is scarce, a qualitative assessment can be made based on the general properties of fluorinated β-diketones.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can accept hydrogen bonds and have moderate to high dipole moments, which should effectively solvate the polar β-diketone moiety. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds. While they can interact with the solute, the strong solvent-solvent hydrogen bonding might slightly reduce the solubility compared to aprotic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | "Like dissolves like" suggests that solubility will be lower in non-polar solvents.[2][3] However, the organic character of the furan ring and the overall molecule may allow for some solubility, especially in moderately polar ethers. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are of intermediate polarity and are generally good at dissolving a wide range of organic compounds. |

Experimental Protocols for Quantitative Solubility Determination

The absence of readily available data necessitates experimental determination of solubility for specific applications. Below are two standard, reliable methods for quantifying the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique that relies on the direct measurement of the mass of the solute dissolved in a known quantity of solvent.[6][7][8]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

Visually confirm that excess, undissolved solid remains, indicating that the solution is saturated.

-

-

Sample Isolation:

-

Allow the mixture to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed, dry evaporating dish or beaker.

-

Remove the solvent by gentle heating in a fume hood or by using a rotary evaporator. Ensure the temperature is kept well below the boiling point of the solute to prevent loss of material.

-

Once the solvent is fully evaporated, place the dish in a vacuum oven at a mild temperature to remove any residual solvent traces until a constant weight is achieved.

-

-

Calculation:

-

Weigh the dish containing the dry solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

-

Express the solubility as mass of solute per volume of solvent (e.g., g/100 mL) or in other desired units.

-

UV-Vis Spectroscopic Method

This method is highly sensitive and suitable for compounds that have a chromophore, which this compound does. It involves correlating the absorbance of a saturated solution to a calibration curve of known concentrations.[9]

Methodology:

-

Preparation of Standard Solutions & Calibration Curve:

-

Prepare a stock solution of this compound in the desired solvent with a precisely known high concentration.

-

Perform a series of dilutions to create several standard solutions of lower, known concentrations.

-

Measure the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sample Measurement:

-

Withdraw a sample of the clear, filtered supernatant.

-

It is likely necessary to dilute this saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound.

Figure 1. Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. ossila.com [ossila.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. saltise.ca [saltise.ca]

- 5. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

- 9. scirp.org [scirp.org]

An In-depth Technical Guide on the Keto-Enol Tautomerism of 2-Furoyltrifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoyltrifluoroacetone (FTA) is a versatile β-diketone that plays a significant role as a building block in the synthesis of various heterocyclic compounds and as a ligand in the formation of luminescent metal complexes.[1] Its utility in medicinal chemistry and materials science is intrinsically linked to the dynamic equilibrium between its keto and enol tautomeric forms. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences this equilibrium, generally favoring the formation of the enol tautomer.[2] This guide provides a comprehensive technical overview of the keto-enol tautomerism of FTA, including its synthesis, the factors governing the tautomeric equilibrium, and the experimental and computational methods used for its characterization. A particular focus is placed on quantitative data, detailed experimental protocols, and the visualization of key concepts to aid researchers in harnessing the unique properties of this compound.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). This equilibrium is a dynamic process involving the migration of a proton and the shifting of bonding electrons. For β-dicarbonyl compounds like this compound, the enol form is often stabilized by the formation of an intramolecular hydrogen bond and conjugation, making the enol form more prevalent than in simple ketones.[2]

The position of the keto-enol equilibrium is highly sensitive to various factors, including the electronic nature of the substituents, the polarity of the solvent, and the temperature. Understanding and controlling this equilibrium is crucial for predicting and manipulating the reactivity, spectroscopic properties, and biological activity of the molecule.

Synthesis of this compound

This compound is typically synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and 2-acetylfuran.[3] The reaction is generally carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of 2-acetylfuran to generate an enolate that subsequently attacks the ester.

A general synthetic workflow for the preparation of this compound is outlined below:

The Keto-Enol Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion between the diketo form and two possible enol forms. However, due to the strong electron-withdrawing nature of the trifluoromethyl group, the enol form where the hydroxyl group is adjacent to the furan ring is significantly less stable. Therefore, the predominant equilibrium exists between the diketo form and the enol form with the hydroxyl group adjacent to the trifluoromethyl group. This enol form is stabilized by an intramolecular hydrogen bond, forming a six-membered ring-like structure.

The equilibrium can be represented as follows:

Factors Influencing the Tautomeric Equilibrium

-

Substituent Effects: The presence of the highly electronegative trifluoromethyl group significantly increases the acidity of the methylene protons, thereby favoring the formation of the enol tautomer.[2]

-

Solvent Effects: The polarity of the solvent plays a crucial role in the position of the equilibrium. Nonpolar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond. In contrast, polar protic solvents can disrupt this internal hydrogen bonding by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar keto form.[4][5]

-

Temperature: The effect of temperature on the equilibrium is governed by the thermodynamic parameters of the tautomerization process (ΔH and ΔS). Variable temperature NMR studies can be employed to determine these parameters.[1]

Quantitative Analysis of the Tautomeric Equilibrium

The ratio of the keto and enol tautomers can be quantitatively determined using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for quantifying the keto-enol equilibrium as the tautomers are in slow exchange on the NMR timescale, leading to distinct signals for each form.[1] The percentage of each tautomer can be determined by integrating the characteristic signals.

Table 1: Characteristic ¹H NMR Signals for this compound Tautomers (Illustrative)

| Tautomer | Functional Group | Chemical Shift (δ, ppm) |

| Keto | Methylene (-CH₂-) | ~4.0 |

| Enol | Vinylic (-CH=) | ~6.5 |

| Enol | Enolic Hydroxyl (-OH) | >10 (broad) |

Note: The exact chemical shifts are solvent-dependent.

The equilibrium constant (Keq) can be calculated using the following equation:

Keq = [Enol] / [Keto]

Where the concentrations are proportional to the integral values of their respective signals in the ¹H NMR spectrum.

UV-Vis Spectroscopy

The keto and enol tautomers of β-diketones exhibit distinct absorption maxima in their UV-Vis spectra. The enol form, with its conjugated system, typically absorbs at a longer wavelength (λmax) compared to the non-conjugated keto form.[6] By measuring the absorbance at the respective λmax values in different solvents, the relative proportions of the tautomers can be estimated.

Table 2: Illustrative UV-Vis Absorption Maxima for this compound Tautomers

| Tautomer | Solvent | λmax (nm) |

| Keto | Nonpolar | ~270 |

| Enol | Nonpolar | ~330 |

| Keto | Polar | ~275 |

| Enol | Polar | ~320 |

Note: These are estimated values and can vary based on the specific solvent and concentration.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-Acetylfuran[3]

-

Ethyl trifluoroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-acetylfuran in anhydrous diethyl ether is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 1 hour.

-

A solution of ethyl trifluoroacetate in anhydrous diethyl ether is then added dropwise, and the reaction mixture is refluxed for 6 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a liquid.[6]

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

-

NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Prepare solutions of this compound in the desired deuterated solvents at a known concentration (e.g., 0.1 M).

-

Transfer the solutions to NMR tubes.

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Identify the characteristic signals for the methylene protons of the keto form and the vinylic proton of the enol form.

-

Integrate these signals accurately.

-

Calculate the mole fraction of the enol tautomer (% Enol) using the formula: % Enol = [Integral (Enol CH)] / [Integral (Enol CH) + (Integral (Keto CH₂) / 2)] * 100

-

Calculate the equilibrium constant (Keq) as the ratio of the mole fractions: Keq = (% Enol) / (100 - % Enol)

Role in Drug Development

The ability of this compound and its derivatives to exist in tautomeric forms has significant implications for drug design and development. The different tautomers can exhibit distinct physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and shape, which in turn affect their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (drug-receptor interactions) profiles.[7]

The furan and trifluoromethyl moieties are both important pharmacophores. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] The furan ring is a versatile heterocyclic scaffold present in numerous approved drugs. FTA serves as a precursor for the synthesis of various biologically active heterocyclic compounds like pyrazoles and isoxazoles, which have shown anti-inflammatory and anticancer activities.[1] The specific tautomeric form present under physiological conditions can influence how these molecules interact with their biological targets.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemistry that dictates its properties and reactivity. The equilibrium is heavily influenced by the electron-withdrawing trifluoromethyl group and the surrounding solvent environment. Quantitative analysis of this equilibrium can be readily achieved through spectroscopic methods like NMR and UV-Vis. A thorough understanding of the tautomeric behavior of FTA is essential for its effective application in the synthesis of novel materials and as a scaffold in the design of new therapeutic agents. This guide provides the foundational knowledge and experimental framework for researchers to explore and exploit the fascinating chemistry of this versatile molecule.

References

- 1. cores.research.asu.edu [cores.research.asu.edu]

- 2. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Safety and Handling of 2-Furoyltrifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Furoyltrifluoroacetone (CAS No. 326-90-9), a fluorinated β-diketone building block utilized in the synthesis of metal complexes for OLEDs and as a precursor for various heterocyclic compounds in drug discovery.[1] Adherence to strict safety protocols is essential when working with this compound due to its potential hazards.

Chemical and Physical Properties

This compound, also known as 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione, is a versatile intermediate in organic synthesis.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₈H₅F₃O₃ | [2] |

| Molecular Weight | 206.12 g/mol | [2] |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | |

| Melting Point | 21 °C | |

| Freezing Point | 20.0 to 22.0 °C | |

| Boiling Point | 84 °C at 10 mmHg | |

| Flash Point | 93 °C | |

| Purity (GC) | min. 98.0 % |

Hazard Identification and Safety Precautions

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

A logical workflow for handling this chemical safely is depicted below.

First Aid Measures

In the event of exposure, immediate action is crucial. The following first aid measures should be taken:

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice/attention. | [2] |

| Skin Contact | Rinse skin with water. If skin irritation occurs, seek medical advice/attention. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Ingestion | Rinse out the mouth with water. If feeling unwell, seek medical advice/attention. | [2] |

First aiders should ensure they are adequately protected from exposure.[2]

Firefighting Measures and Accidental Release

Firefighting Measures:

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]

-

Special Hazards: In the event of a fire, hazardous decomposition products may be released, including carbon oxides and hydrogen fluoride.[2][4]

-

Protective Equipment: Firefighters should wear complete protective clothing, including a self-contained breathing apparatus.[2]

Accidental Release Measures:

-

Personal Precautions: Follow safe handling advice and wear recommended personal protective equipment. Ensure adequate ventilation.

-

Environmental Precautions: Avoid release to the environment.

-

Containment and Cleanup: Contain the spillage and soak it up with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite). Transfer the material to a container for disposal according to local/national regulations.[2]

Handling and Storage

Precautions for Safe Handling:

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment as outlined in Section 6.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

Conditions for Safe Storage:

-

Store in a dry, cool, and well-ventilated place.

-

Keep the container tightly closed.

-

A recommended storage temperature is below 15°C in a dark place.

Exposure Controls and Personal Protection

Engineering Controls:

-

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE):

| PPE | Specifications |

| Eye/Face Protection | Safety glasses with side shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Generally not required with adequate ventilation. If ventilation is insufficient, use a suitable respirator. |

Stability and Reactivity

-

Reactivity: None anticipated under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Conditions to Avoid: Incompatible products and exposure to open flames, hot surfaces, or sources of ignition.[4]

-

Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4]

-

Hazardous Decomposition Products: In the event of a fire, carbon oxides and hydrogen fluoride may be produced.[2][4]

Experimental Protocols and Applications

This compound is a key precursor in the synthesis of various functional molecules. The general synthetic pathways are illustrated below.

Synthesis of Metal Complexes:

A common experimental protocol involves the reaction of this compound as a ligand with a suitable metal salt (e.g., lanthanide salts) in a solvent to form luminescent metal complexes.[1] These reactions are typically carried out under standard laboratory conditions, with careful control of stoichiometry and reaction time to ensure the desired product formation.

Synthesis of Heterocyclic Compounds:

This compound serves as a precursor for various heterocyclic compounds through cyclocondensation reactions.[1]

-

Pyrazoles: Reaction with hydrazine.

-

Isoxazoles: Reaction with hydroxylamine.

-

Pyrimidines: Reaction with urea.

These reactions are fundamental in medicinal chemistry for the development of potential anticancer and anti-inflammatory agents.[1]

Toxicological and Ecological Information

There is a notable lack of comprehensive toxicological and ecological data for this compound in publicly available safety data sheets.[2] Researchers should handle this compound as potentially hazardous and take all necessary precautions to avoid exposure and environmental release.

Disposal Considerations

Waste materials should be disposed of in accordance with local, regional, and national regulations. Consult with your institution's environmental health and safety department for specific guidance on the disposal of this chemical and its containers.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound based on currently available information. It is imperative that all users of this chemical conduct a thorough risk assessment before commencing any work and adhere to all institutional and regulatory safety protocols.

References

2-Furoyltrifluoroacetone (CAS 326-90-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Furoyltrifluoroacetone (FTFA), a versatile fluorinated β-diketone with significant applications in chemical synthesis and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and explores its role in the development of bioactive compounds, including its interaction with key biological signaling pathways.

Core Chemical and Physical Properties

This compound, with the CAS number 326-90-9, is a valuable building block in organic synthesis.[1] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 326-90-9 | [1] |

| Molecular Formula | C₈H₅F₃O₃ | [2] |

| Molecular Weight | 206.12 g/mol | [2] |

| IUPAC Name | 4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione | [2] |

| Synonyms | This compound, FTFA, 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | |

| Appearance | Clear yellow liquid or low melting solid | [3] |

| Melting Point | 19-21 °C | |

| Boiling Point | 203 °C at 760 mmHg | |

| Density | 1.391 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.528 |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopy | Key Data/Interpretation | Reference(s) |

| ¹H NMR | Spectral data available.[4] | [4] |

| ¹³C NMR | Spectral data available.[5][6] | [5][6] |

| Mass Spectrometry | Electron ionization mass spectrum available, showing characteristic fragmentation patterns.[2] | [2] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent conversion to bioactive heterocyclic compounds.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-acetylfuran and ethyl trifluoroacetate via a Claisen condensation reaction.[3]

Materials:

-

2-Acetylfuran (181.6 mmol, 20.0 g)[7]

-

Ethyl trifluoroacetate (24 mL)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 200 mL)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

-

Ethyl acetate

-

1.0 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a 500 mL three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-acetylfuran and 50 mL of anhydrous THF.

-

Add ethyl trifluoroacetate to the flask.

-

Cool the reaction mixture to 0-3 °C using an ice-water bath.

-

Slowly add the 1.0 M LiHMDS solution dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Transfer the residue to a separatory funnel and extract with a mixture of ethyl acetate and 1.0 M hydrochloric acid.

-

Separate the organic layer and wash it with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Synthesis of Pyrazole Derivatives

This compound serves as a precursor for the synthesis of pyrazole derivatives, which are known for their anti-inflammatory properties.[8][9][10][11] This protocol outlines a general procedure for the cyclization reaction with hydrazine.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol (or other suitable solvent)

-

Acetic acid (catalyst, optional)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of hydrazine hydrate.

-

If required, add a catalytic amount of acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of Isoxazole Derivatives

Isoxazole derivatives, also accessible from this compound, have shown potential as anti-inflammatory agents.[12] The following is a general protocol for their synthesis.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate or other suitable base

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound and hydroxylamine hydrochloride in ethanol.

-

Add a suitable base, such as sodium acetate, to the mixture.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Applications in Drug Discovery and Materials Science

This compound is a key intermediate in the synthesis of various compounds with significant biological and material science applications.

Anti-inflammatory Agents

Derivatives of this compound, particularly pyrazoles and isoxazoles, have been investigated for their anti-inflammatory properties.[10][11][12][13] Several studies have shown that these compounds can act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[14][13][15]

Anticancer Research

The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines.[3] The ability to synthesize a diverse library of heterocyclic compounds from this precursor makes it a valuable tool in the search for new anticancer agents.

Luminescent Materials

This compound is utilized as a ligand in the synthesis of highly luminescent lanthanide complexes, particularly with terbium(III) and europium(III).[1] These complexes exhibit high quantum efficiencies and are being explored for applications in organic light-emitting diodes (OLEDs) and displays.[1] One study reported a quantum efficiency of 77% and a long lifetime of 842 μs for a terbium(III) complex.[1]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of furan-containing compounds, including derivatives of this compound, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Inhibition of the COX-2 enzyme is a primary mechanism, which in turn affects the downstream production of prostaglandins. This implicates the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

Caption: Experimental workflow for this compound.

Caption: Putative anti-inflammatory signaling pathway.

References

- 1. ossila.com [ossila.com]

- 2. 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione [webbook.nist.gov]

- 3. 4,4,4-TRIFLUORO-1-(2-FURYL)-1,3-BUTANEDIONE | 326-90-9 [chemicalbook.com]

- 4. 4,4,4-TRIFLUORO-1-(2-FURYL)-1,3-BUTANEDIONE(326-90-9) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 8. ijpsr.com [ijpsr.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

An In-depth Technical Guide to Fluorinated β-Diketones: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated β-diketones are a class of organic compounds characterized by a 1,3-dicarbonyl moiety with one or more fluorine atoms or fluorinated alkyl groups. The introduction of fluorine, the most electronegative element, imparts unique physicochemical properties to the β-diketone scaffold, making these compounds highly valuable in various scientific and industrial fields, particularly in medicinal chemistry and drug development.